molecular formula C25H20N2O6 B14213181 Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate CAS No. 823814-68-2

Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate

Cat. No.: B14213181
CAS No.: 823814-68-2
M. Wt: 444.4 g/mol
InChI Key: HMPKEIYEZDXRRX-UHFFFAOYSA-N
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Description

Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate is a complex organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of phenyl groups and hydroxyl functionalities, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst are commonly used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are typically employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate can be compared with other similar compounds, such as:

Properties

CAS No.

823814-68-2

Molecular Formula

C25H20N2O6

Molecular Weight

444.4 g/mol

IUPAC Name

phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate

InChI

InChI=1S/C25H20N2O6/c26-21-8-6-17(13-23(21)28)31-19-10-15(25(30)33-16-4-2-1-3-5-16)11-20(12-19)32-18-7-9-22(27)24(29)14-18/h1-14,28-29H,26-27H2

InChI Key

HMPKEIYEZDXRRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)OC3=CC(=C(C=C3)N)O)OC4=CC(=C(C=C4)N)O

Origin of Product

United States

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